Product packaging for 2-(1-Naphthyloxy)isoindoline-1,3-dione(Cat. No.:)

2-(1-Naphthyloxy)isoindoline-1,3-dione

Cat. No.: B13680967
M. Wt: 289.3 g/mol
InChI Key: COJWDRHLVHNMID-UHFFFAOYSA-N
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Description

Contextual Significance of Isoindoline-1,3-dione Scaffolds in Modern Organic Chemistry

The isoindoline-1,3-dione scaffold, also known as the phthalimide (B116566) group, is a privileged structure in organic and medicinal chemistry. Its rigid, planar geometry and lipophilic nature contribute to its ability to interact with biological targets and traverse cellular membranes. This scaffold is a cornerstone in the synthesis of a wide array of biologically active molecules, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer agents. mdpi.comnih.gov The chemical reactivity of the imide nitrogen also makes it a versatile intermediate in organic synthesis, famously utilized in the Gabriel synthesis of primary amines.

The diverse biological activities of isoindoline-1,3-dione derivatives are well-documented. For instance, various N-substituted isoindoline-1,3-diones have been investigated for their potential as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease. nih.govnih.gov Furthermore, the core structure is a key component in compounds exhibiting analgesic and anti-inflammatory properties. neliti.com

Fundamental Importance of Naphthyloxy Moieties in Synthetic Design

The naphthyloxy moiety, derived from naphthol, is another crucial building block in the design of functional molecules. The naphthalene (B1677914) ring system is a larger, more electron-rich aromatic structure compared to a simple benzene (B151609) ring, which can lead to enhanced π-π stacking interactions with biological macromolecules. This property is often exploited in the design of enzyme inhibitors and DNA intercalators.

In materials science, the photophysical properties of the naphthalene unit are of significant interest. Its inherent fluorescence and ability to participate in energy transfer processes make it a valuable component in the development of optical materials and fluorescent probes. The incorporation of a naphthyloxy group into a molecule can, therefore, impart specific electronic and steric properties that are desirable for a range of applications.

Rationale and Scope of Academic Research on 2-(1-Naphthyloxy)isoindoline-1,3-dione

While extensive research exists for the individual components, there is a conspicuous absence of academic literature specifically detailing the synthesis, characterization, or investigation of this compound. A comprehensive search of chemical databases and scientific journals did not yield any studies focused on this particular compound.

The hypothetical rationale for synthesizing and studying this compound would likely stem from a desire to combine the established biological activities of the isoindoline-1,3-dione scaffold with the unique steric and electronic properties of the naphthyloxy group. Researchers might hypothesize that the resulting molecule could exhibit novel or enhanced pharmacological activities or possess interesting photophysical properties. However, without any published data, the specific research questions, methodologies, and findings related to this compound remain speculative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11NO3 B13680967 2-(1-Naphthyloxy)isoindoline-1,3-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H11NO3

Molecular Weight

289.3 g/mol

IUPAC Name

2-naphthalen-1-yloxyisoindole-1,3-dione

InChI

InChI=1S/C18H11NO3/c20-17-14-9-3-4-10-15(14)18(21)19(17)22-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H

InChI Key

COJWDRHLVHNMID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2ON3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Chemical Transformations and Derivatization Strategies for 2 1 Naphthyloxy Isoindoline 1,3 Dione

Reactivity of the Isoindoline-1,3-dione Core

The isoindoline-1,3-dione portion of the molecule, commonly known as a phthalimide (B116566), possesses a unique reactivity profile centered on its aromatic ring, the imide functional group, and its two carbonyl centers.

Electrophilic Aromatic Substitution on the Phthalimide Ring

The benzene (B151609) ring of the phthalimide core is significantly influenced by the two electron-withdrawing carbonyl groups of the imide ring. These groups deactivate the ring towards electrophilic aromatic substitution (EAS) reactions. quora.com Consequently, reactions such as nitration, halogenation, and sulfonation require harsh conditions to proceed. masterorganicchemistry.comyoutube.com The deactivating nature of the imide directs incoming electrophiles to the positions meta to the points of ring fusion, which correspond to the 4- and 5-positions of the isoindoline-1,3-dione structure. quora.com The N-O-naphthyl substituent is electronically distant and has a negligible directing effect on the phthalimide ring compared to the powerful deactivating effect of the adjacent carbonyl groups.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Phthalimide Ring

ReactionTypical ReagentsPredicted Major Product(s)
NitrationHNO₃ / H₂SO₄2-(1-Naphthyloxy)-5-nitroisoindoline-1,3-dione
BrominationBr₂ / FeBr₃5-Bromo-2-(1-naphthyloxy)isoindoline-1,3-dione
SulfonationFuming H₂SO₄2-(1-Naphthyloxy)-1,3-dioxoisoindoline-5-sulfonic acid

Ring-Opening and Re-cyclization Pathways of the Imide Moiety

The cyclic imide structure is susceptible to nucleophilic attack, which results in the cleavage of a carbonyl-nitrogen bond and opening of the five-membered ring. This reactivity provides a pathway to various derivatives.

Hydrolysis : In the presence of aqueous base (e.g., NaOH) or acid, the imide ring can be hydrolyzed to form a 2-((1-naphthyloxy)carbamoyl)benzoic acid derivative. This ring-opened structure can be re-cyclized back to the imide by heating, often with a dehydrating agent. mdpi.com

Hydrazinolysis : A common and efficient method for cleaving phthalimides is the reaction with hydrazine (B178648) (N₂H₄). This process, known as the Ing-Manske procedure, involves nucleophilic attack by hydrazine, ring-opening, and subsequent intramolecular cyclization. This reaction would cleave the N-O bond, yielding 1-naphthyloxyamine and phthalhydrazide (B32825) as the final products.

Aminolysis : Other primary or secondary amines can also act as nucleophiles, opening the imide ring to produce the corresponding N-substituted phthalamide (B166641) derivatives.

Functionalization at the Carbonyl Centers

The carbonyl carbons of the imide are less electrophilic than those of ketones due to resonance delocalization with the nitrogen lone pair. However, selective transformations are achievable under specific conditions. One notable reaction is the reductive functionalization of a single carbonyl group. rsc.org

A cobalt-based catalytic system, specifically [Co(BF₄)₂·6H₂O/triphos], has been shown to effectively catalyze the reductive alkoxylation of one of the two imide carbonyls in various N-substituted phthalimides. rsc.org Applying this methodology to 2-(1-Naphthyloxy)isoindoline-1,3-dione would likely result in the formation of a 3-alkoxy-2-(1-naphthyloxy)isoindolin-1-one, where one carbonyl is reduced and capped with an alkoxy group derived from the alcohol solvent. This transformation proceeds under mild conditions of hydrogen gas and avoids the over-reduction of the imide. rsc.org

Reactivity of the Naphthyloxy Moiety

The naphthyloxy portion of the molecule consists of a naphthalene (B1677914) ring system activated by an electron-donating ether linkage, making it susceptible to electrophilic attack. The ether linkage itself also presents a site for potential chemical transformation.

Functionalization of the Naphthalene Ring System

The oxygen atom of the ether acts as an activating group, directing electrophilic aromatic substitution to the ortho and para positions of the naphthalene ring to which it is attached. For the 1-naphthyloxy group, the activated positions are C2 (ortho), C4 (para), and to a lesser extent, C8 (peri). researchgate.netresearchgate.net The C4 position is generally the most reactive site, followed by the C2 position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Naphthalene Ring

ReactionTypical ReagentsPredicted Major Product(s)
BrominationN-Bromosuccinimide (NBS)2-((4-Bromo-1-naphthyl)oxy)isoindoline-1,3-dione
NitrationHNO₃ / Acetic Acid2-((4-Nitro-1-naphthyl)oxy)isoindoline-1,3-dione and 2-((2-Nitro-1-naphthyl)oxy)isoindoline-1,3-dione
Friedel-Crafts AcylationCH₃COCl / AlCl₃2-((4-Acetyl-1-naphthyl)oxy)isoindoline-1,3-dione

It is crucial to select mild reaction conditions for these transformations to avoid potential side reactions involving the isoindoline-1,3-dione core or cleavage of the ether bond. researchgate.net

Reactions Involving the Ether Linkage (C-O bond transformations)

The ether linkage in this compound contains two distinct bonds susceptible to cleavage: the C(naphthyl)–O bond and the O–N bond.

Aryl Ether (C–O) Bond Cleavage : The bond between the naphthalene ring and the ether oxygen is an aryl ether linkage, which is exceptionally stable. Cleavage of this bond typically requires harsh conditions, such as refluxing with strong acids like HBr or HI. masterorganicchemistry.comlibretexts.org The mechanism involves protonation of the ether oxygen followed by nucleophilic attack. However, nucleophilic attack on the sp²-hybridized carbon of the naphthalene ring is highly unfavorable. libretexts.org Therefore, cleaving the C(naphthyl)–O bond to produce 1-naphthol (B170400) and N-hydroxyphthalimide is challenging and would likely necessitate specialized catalytic methods, such as those employing a combination of Lewis acids and hydrogenation catalysts. rsc.org

N–O Bond Cleavage : The N–O bond within the N-oxyphthalimide structure is significantly more labile. This bond can be cleaved under reductive conditions. For instance, treatment with reducing agents like zinc in acetic acid or catalytic hydrogenation can readily cleave the N–O bond to furnish 1-naphthol and phthalimide. researchgate.net Furthermore, N-alkoxyphthalimides are known to be effective precursors for generating alkoxy radicals under photoredox or radical-initiating conditions. researchgate.netnih.gov By analogy, this compound could potentially undergo homolytic cleavage of the N–O bond to generate a naphthyloxy radical and a phthalimidyl radical, opening pathways to further radical-based transformations.

Synthesis of Complex Molecular Architectures Incorporating the this compound Motif

A list of general chemical compounds related to the query that were encountered during the search is provided below.

Advanced Spectroscopic and Structural Elucidation of 2 1 Naphthyloxy Isoindoline 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms in a molecule. For 2-(1-Naphthyloxy)isoindoline-1,3-dione, ¹H and ¹³C NMR spectra would provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the phthalimide (B116566) and naphthyl groups.

Phthalimide Protons: The four protons on the benzene (B151609) ring of the phthalimide moiety would appear as a complex multiplet, likely an AA'BB' system, in the aromatic region (typically δ 7.8-8.0 ppm). These protons are chemically equivalent in pairs but magnetically non-equivalent, leading to a characteristic pattern. gsconlinepress.commdpi.com

Naphthyl Protons: The seven protons of the 1-naphthyl group would resonate in the aromatic region (approximately δ 7.2-8.2 ppm), exhibiting complex splitting patterns due to spin-spin coupling. The proton at the C8 position is expected to be significantly downfield due to peri-deshielding effects from the substituent at C1.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom.

Carbonyl Carbons: The two equivalent carbonyl carbons of the imide group are expected to appear as a single, sharp resonance in the downfield region of the spectrum, typically around δ 165-168 ppm. acgpubs.org

Aromatic Carbons: The spectrum would display multiple signals in the aromatic region (δ 110-155 ppm) corresponding to the carbons of the phthalimide and naphthyl rings. The carbon atom C1 of the naphthalene (B1677914) ring, bonded to the oxygen, would be shifted significantly downfield.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for definitively assigning proton and carbon signals by revealing H-H coupling networks and direct C-H correlations, respectively.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phthalimide C=O-~167
Phthalimide Ar-CH~7.8-8.0 (4H, m)~124, ~135
Phthalimide Quaternary Ar-C-~132
Naphthyl Ar-CH~7.2-8.2 (7H, m)~110-135
Naphthyl Quaternary Ar-C-~135, ~145
Naphthyl C-O-~153

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₈H₁₁NO₃), the calculated exact mass is 289.0739 g/mol . HRMS analysis using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be expected to show a protonated molecular ion [M+H]⁺ at m/z 290.0812. acgpubs.org

Fragmentation analysis (MS/MS) would reveal characteristic bond cleavages. Key expected fragmentation pathways would include the cleavage of the N-O bond and the C-O ether bond, leading to fragment ions corresponding to the phthalimide moiety (m/z 147) and the naphthoxy radical or related ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorptions from the imide and aromatic moieties.

Key expected vibrational frequencies include:

C=O Stretching: Strong, characteristic absorptions for the cyclic imide carbonyl groups. These typically appear as two distinct bands due to asymmetric and symmetric stretching, expected around 1780 cm⁻¹ and 1710 cm⁻¹, respectively. acgpubs.orgresearchgate.net

C-N Stretching: Vibrations for the imide C-N bond would be found in the region of 1300-1400 cm⁻¹.

C-O-C Stretching: The aryl ether linkage would produce characteristic C-O stretching bands, typically in the 1200-1270 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Aromatic C=C and C-H Stretching: Multiple sharp bands corresponding to C=C stretching within the aromatic rings would be observed between 1450 and 1600 cm⁻¹. Aromatic C-H stretching would appear as a group of weaker bands above 3000 cm⁻¹. researchgate.net

Interactive Table: Predicted IR Absorption Bands for this compound
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch> 3000Medium-Weak
Imide C=O Asymmetric Stretch~1780Strong
Imide C=O Symmetric Stretch~1710Strong
Aromatic C=C Stretch1450-1600Medium-Strong
Imide C-N Stretch1300-1400Medium
Aryl Ether C-O-C Asymmetric Stretch1200-1270Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extensive conjugation present in both the phthalimide and naphthalene systems of this compound suggests it will be highly UV-active. The spectrum, typically recorded in a solvent like dichloromethane (B109758) or acetonitrile, would show intense absorption bands corresponding to π → π* transitions within the aromatic systems. acgpubs.orgresearchgate.netresearchgate.net The naphthalene and phthalimide chromophores would result in a complex spectrum with multiple absorption maxima, likely below 400 nm.

Chiroptical Spectroscopies (e.g., VCD, ECD) for Stereochemical Analysis (if applicable)

Chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are used to study chiral molecules. This compound is an achiral molecule as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it would not exhibit a signal in VCD or ECD spectroscopy, and these techniques are not applicable for its stereochemical analysis.

Theoretical and Computational Chemistry Studies on 2 1 Naphthyloxy Isoindoline 1,3 Dione

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are often performed on a single, optimized geometry in the gas phase, molecular modeling and dynamics (MD) simulations provide insights into the molecule's behavior in a more realistic environment (e.g., in a solvent) and over time.

Conformational Analysis: These simulations can explore the potential energy surface of the molecule to identify different stable conformations (rotational isomers) and the energy barriers between them. For 2-(1-Naphthyloxy)isoindoline-1,3-dione, this would involve studying the rotation around the C-O-N bonds to understand the molecule's flexibility and preferred spatial arrangement.

Intermolecular Interactions: MD simulations can model how the molecule interacts with solvent molecules or other solute molecules. This is crucial for understanding its solubility and how it might behave in a condensed phase. These simulations can reveal details about hydrogen bonding, π-π stacking, and van der Waals interactions that govern the molecule's macroscopic properties mdpi.com.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Pathways

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For a molecule like this compound, this could involve studying its synthesis, decomposition pathways, or its participation in chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway, understand the factors that control the reaction rate, and predict the products. This type of analysis, however, has not been specifically reported for the title compound.

Structure-Property Relationship Modeling for Non-Biological Applications

By systematically modifying the structure of isoindoline-1,3-dione derivatives and calculating their properties, it is possible to establish quantitative structure-property relationships (QSPR). These models are valuable for designing new materials with tailored properties for non-biological applications. For instance, isoindoles are considered candidates for nonlinear optical (NLO) materials due to their delocalized π-electron systems acgpubs.org. Computational studies on related compounds have shown that modifying substituents on the isoindoline-1,3-dione core can tune the HOMO-LUMO gap, which in turn affects optical and electronic properties relevant to materials science acgpubs.org. A QSPR study on this compound and its analogues could guide the design of new molecules for applications in organic electronics or as functional dyes.

Non Biological Applications of 2 1 Naphthyloxy Isoindoline 1,3 Dione and Its Derivatives

Role as Versatile Synthetic Intermediates for Complex Organic Molecules

The isoindoline-1,3-dione moiety, often referred to as a phthalimide (B116566), is a cornerstone in synthetic organic chemistry. nih.gov Its derivatives are widely employed as intermediates in the synthesis of a diverse array of complex organic molecules and heterocyclic compounds. researchgate.net The stability of the phthalimide group allows it to be carried through multi-step syntheses, while its reactivity permits its transformation into other functional groups, particularly primary amines, via methods like the Gabriel synthesis.

The palladium-catalyzed aminocarbonylation of o-halobenzoates offers a one-step approach to synthesizing 2-substituted isoindole-1,3-diones, which are valuable precursors for more complex structures. nih.gov This method is noted for its tolerance of various functional groups, which enhances its utility in synthetic routes. nih.gov Furthermore, the introduction of a halogen moiety into the isoindoline-1,3-dione structure provides a handle for subsequent functionalization through cross-coupling reactions like the Sonogashira and Suzuki reactions. nih.gov

Researchers have successfully synthesized novel heterocyclic systems by using isoindoline-1,3-dione derivatives as key starting materials. For instance, 2-(4-((4-Oxothiazolidin-2-ylidene)amino)-1-phenyl-1H-pyrazole-3-carbonyl)-isoindoline-1,3-dione has been utilized as an intermediate to create more complex molecules incorporating pyrazole, thiazole, and 1,2,4-triazole (B32235) moieties. researchgate.net

Development in Advanced Materials Science

The unique electronic and structural properties of the isoindoline-1,3-dione core have led to its incorporation into various advanced materials.

Isoindoline-1,3-dione derivatives are recognized as promising candidates for nonlinear optical (NLO) materials due to the presence of delocalized π-electrons within their structure. acgpubs.org The investigation of their optical properties, such as absorbance, transmittance, and optical band gap, is an active area of research to determine their suitability for various optoelectronic applications. acgpubs.orgresearchgate.net

The formation of charge-transfer (CT) complexes is another significant application. N-arylisoindolines can act as electron donors in complexes with electron acceptors like 1,4-benzoquinones, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). researchgate.net Similarly, CT complexes have been studied between other donors and π-acceptors like tetracyanoethylene (B109619) (TCNE). rsc.org These complexes are characterized by the transfer of electron density from the donor to the acceptor molecule, often resulting in new optical and electronic properties. rsc.org

Furthermore, the isoindole skeleton, a related structure, is utilized in the development of fluorescent probes. nih.gov Although isoindoles can be unstable, the introduction of electron-withdrawing substituents can stabilize the structure, enabling their use as fluorophores. nih.gov A three-component assembly involving an aromatic dialdehyde, an amine, and a thiol can produce stabilized fluorescent isoindoles. nih.gov

Table 1: Optical Properties of Synthesized Isoindole-1,3-dione Derivatives This table is interactive. You can sort and filter the data.

Compound Absorbance (Abs) Transmittance (T) Optical Band Gap (Eg) (eV) Refractive Index (n)
Compound 5 Data not available Data not available 4.14 2.26
Compound 6 Data not available Data not available 4.16 2.25
Compound 7 Data not available Data not available 4.15 2.25
Compound 8 Data not available Data not available 4.17 2.24
Compound 9 Data not available Data not available 4.13 2.26
Compound 10 Data not available Data not available 4.12 2.27

Source: Adapted from research on the optical properties of isoindole-1,3-dione compounds. acgpubs.orgresearchgate.net

The isoindoline-1,3-dione structure is also an important component in the polymer industry. nih.gov Its derivatives can be incorporated into polymer backbones or used as additives to impart specific properties to the final material. The thermal stability and rigidity of the phthalimide group can enhance the performance of polymeric materials. The synthesis of polymers containing this moiety allows for the creation of macromolecular architectures with tailored thermal and mechanical properties.

In the field of colorants, isoindoline-1,3-dione derivatives have been successfully developed as high-performance pigments. nih.gov These pigments are valued for their excellent color strength and stability. google.com For example, C.I. Pigment Yellow 185 is an isoindoline (B1297411) pigment that has garnered significant interest. google.com The synthesis of these pigments often involves the condensation of diiminoisoindoline with other reactive intermediates, such as cyanoacetamides and barbituric acid derivatives. google.com The resulting isoindoline pigments are noted for their good dispersibility in various media, including plastics, making them suitable for a wide range of applications. google.com

Applications in Catalysis and Ligand Design for Organometallic Chemistry

The isoindoline-1,3-dione framework can be functionalized to create ligands for organometallic chemistry. The nitrogen and oxygen atoms within the imide structure can potentially coordinate with metal centers. The ability to introduce a wide variety of substituents onto the isoindoline-1,3-dione core allows for the fine-tuning of the electronic and steric properties of the resulting ligands. This tunability is crucial in the design of catalysts for specific organic transformations. While this is an area of potential, detailed research findings on 2-(1-Naphthyloxy)isoindoline-1,3-dione itself in catalysis are not extensively documented in the provided context. However, the broader class of N-substituted phthalimides serves as a platform for developing new ligand systems. nih.gov

Agrochemical Applications (as intermediates or active components, excluding dosage/safety profiles)

Derivatives of isoindoline-1,3-dione have been identified as potent agrochemicals, particularly as herbicides. nih.gov Several commercial herbicides, such as flumioxazin, contain the 4,5,6,7-tetrahydro-2H-isoindoline-1,3-dione moiety. sigmaaldrich.com The mode of action for these herbicides is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (protox). sigmaaldrich.commdpi.com

Research has focused on synthesizing new analogues to develop more effective and selective herbicides. For instance, isoindoline-1,3-dione substituted benzoxazinone (B8607429) derivatives have shown good herbicidal activities. nih.gov Structure-activity relationship (SAR) studies have indicated that the position and nature of substituents on the benzoxazinone and isoindoline rings significantly influence the herbicidal effectiveness. nih.gov Certain synthesized compounds have demonstrated better crop safety for peanuts, soybeans, maize, and cotton compared to existing commercial herbicides, highlighting their potential for development as pre-emergent herbicides. nih.gov

Table 2: Herbicidal Activity of Isoindoline-1,3-dione Derivatives This table is interactive. You can sort and filter the data.

Compound ID Weeds Controlled Crop Safety Herbicidal Effectiveness Rank
C10 Broadleaf weeds Good for peanut, soybean, maize, cotton High
C12 Broadleaf weeds Good for peanut, soybean, maize, cotton High
C13 Broadleaf weeds Good for peanut, soybean, maize, cotton High
Flumioxazin Broadleaf weeds Standard High

Source: Based on studies of isoindoline-1,3-dione substituted benzoxazinone derivatives. nih.gov

Sensing Technologies and Chemo-sensors

The field of chemical sensing has seen a surge in the development of organic molecules capable of detecting and signaling the presence of specific analytes. Within this context, isoindoline-1,3-dione and its derivatives have emerged as a versatile scaffold for the design of chemo-sensors, primarily due to their inherent photophysical properties and the ability to be readily functionalized. While the broader class of isoindoline-1,3-diones has been explored for these applications, specific research on the chemo-sensing capabilities of This compound is not extensively documented in publicly available scientific literature.

However, the foundational principles of chemo-sensor design based on the isoindoline-1,3-dione core, often incorporating a fluorophore like a naphthalene (B1677914) moiety, can provide insights into the potential applications of such compounds. Typically, these sensors operate on principles such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). The interaction of the sensor molecule with a target analyte, such as a metal ion or an anion, can modulate these photophysical processes, leading to a detectable change in the fluorescence or absorption spectrum.

For instance, various derivatives of isoindoline-1,3-dione have been synthesized and investigated for their ability to selectively detect metal ions. These studies often involve the introduction of specific binding sites or chelating groups to the isoindoline-1,3-dione structure. Upon binding with a metal ion, the conformational and electronic properties of the molecule are altered, resulting in a "turn-on" or "turn-off" fluorescent response.

While direct experimental data on the sensing applications of This compound is not available, the presence of the naphthyl group, a well-known fluorophore, suggests potential for fluorescent sensing. The oxygen bridge between the naphthalene and isoindoline-1,3-dione moieties could influence the electronic communication between these two parts of the molecule and play a role in its interaction with analytes.

Future research could explore the synthesis of This compound and its derivatives with additional functional groups to create selective binding pockets for various ions. Characterization of their photophysical properties in the presence of different analytes would be crucial to determine their efficacy as chemo-sensors. Such studies would typically involve fluorescence and UV-Vis titration experiments to determine the binding stoichiometry, selectivity, and detection limits for target analytes.

Future Research Perspectives and Emerging Directions for 2 1 Naphthyloxy Isoindoline 1,3 Dione

Exploration of Novel and Highly Efficient Synthetic Routes

The development of innovative and efficient synthetic methodologies is paramount for the advancement of chemical sciences. For 2-(1-Naphthyloxy)isoindoline-1,3-dione, future research could focus on moving beyond traditional condensation reactions. While established methods involving the reaction of phthalic anhydride (B1165640) with the corresponding amine or amide precursor are reliable, they may not align with the modern principles of green chemistry. researchgate.net

Future synthetic explorations could include:

Microwave-Assisted Organic Synthesis (MAOS): This technique offers the potential for rapid, high-yield synthesis with reduced solvent usage and energy consumption.

Solvent-Free Reactions: Building on green chemistry principles, the development of solventless reaction conditions, possibly using simple heating, could drastically reduce the environmental impact of synthesis. researchgate.net

Catalytic Approaches: Investigating the use of novel catalysts, such as SiO2-tpy-Nb, could lead to milder reaction conditions and improved yields for the synthesis of isoindoline-1,3-dione derivatives. researchgate.net

Synthetic RoutePotential Advantages
Microwave-Assisted SynthesisRapid reaction times, higher yields, reduced side products.
Solvent-Free ConditionsEnvironmentally friendly, reduced waste, simplified purification.
Novel CatalysisMilder reaction conditions, increased efficiency, potential for asymmetric synthesis.

Investigation of Unprecedented Chemical Transformations and Reactivity Patterns

The isoindoline-1,3-dione moiety is a versatile scaffold for a wide range of chemical transformations. The presence of the bulky and electron-rich 1-naphthyloxy group in this compound is expected to introduce unique reactivity patterns. Future research should aim to explore these unprecedented transformations.

Key areas for investigation include:

Reactions at the Imide Carbonyl Groups: Exploring selective reductions, additions of organometallic reagents, and ring-opening reactions to generate novel molecular architectures.

Transformations of the Naphthyl Ring: Investigating electrophilic aromatic substitution, cross-coupling reactions, and photochemical transformations on the naphthyl moiety to create a library of functionalized derivatives.

Reactivity as a Ligand: The oxygen and nitrogen atoms of the molecule could serve as coordination sites for metal ions, opening avenues for the development of novel catalysts and functional materials.

Advancements in Spectroscopic Characterization Methodologies and Data Interpretation

A thorough understanding of the structural and electronic properties of this compound is crucial for its development. While standard spectroscopic techniques such as NMR, FT-IR, and Mass Spectrometry are indispensable, future research could benefit from the application of more advanced methodologies. nih.govmdpi.com

Prospective spectroscopic studies could involve:

Two-Dimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC would provide unambiguous assignment of all proton and carbon signals, which is especially important for the complex aromatic regions of the molecule.

Solid-State NMR: To probe the molecular structure and packing in the solid state, providing insights into polymorphism and material properties.

Computational Spectroscopy: The integration of theoretical calculations, such as Density Functional Theory (DFT), with experimental data can lead to a more profound interpretation of the spectroscopic results and a deeper understanding of the molecule's electronic structure. acgpubs.org

Spectroscopic TechniqueAnticipated Data for this compound
¹H NMR Complex multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the phthalimide (B116566) and naphthyl protons.
¹³C NMR Signals for the imide carbonyl carbons (δ ~165-170 ppm), and multiple signals in the aromatic region for the distinct carbon environments.
FT-IR Characteristic symmetric and asymmetric C=O stretching vibrations of the imide group (~1770 and 1700 cm⁻¹), and C-O-C stretching bands. 2promojournal.com
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, with fragmentation patterns providing structural information.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Design

The synergy between artificial intelligence (AI) and chemistry is revolutionizing the field. nih.gov For 2-(1-N-Naphthyloxy)isoindoline-1,3-dione, AI and machine learning (ML) can be powerful tools to accelerate research and development.

Future directions in this area include:

Predictive Modeling: Utilizing ML algorithms to predict various properties of the molecule, such as its biological activity, toxicity, and material characteristics, based on its structure. dypvp.edu.innih.gov This can help in prioritizing experimental efforts.

De Novo Design: Employing generative AI models to design novel derivatives of this compound with enhanced properties for specific applications, such as drug discovery or materials science. nih.gov

Reaction Prediction and Optimization: Using AI tools to predict the outcomes of chemical reactions and to optimize synthetic routes for higher efficiency and yield. digitellinc.comscitechdaily.com

Development of Sustainable and Eco-Friendly Synthetic Approaches and Processes

The principles of green chemistry are increasingly becoming a central theme in chemical synthesis. Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic processes. researchgate.net

Key strategies to explore are:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, ionic liquids, or deep eutectic solvents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Renewable Feedstocks: Investigating the possibility of deriving the phthalic anhydride or other precursors from renewable biomass sources.

Expansion into Novel Advanced Materials and Device Development

The unique combination of the planar isoindoline-1,3-dione structure and the extended π-system of the naphthyl group suggests that this compound could be a promising candidate for advanced materials. Organic compounds with delocalized π-electrons are known to exhibit interesting optical and electronic properties. acgpubs.org

Potential applications in materials science to be explored include:

Organic Light-Emitting Diodes (OLEDs): The molecule's potential fluorescence could be harnessed in the development of new emissive materials for OLEDs.

Organic Photovoltaics (OPVs): Its electronic properties might make it suitable as a component in organic solar cells.

Nonlinear Optical (NLO) Materials: The presence of delocalized π-electrons suggests that derivatives could exhibit NLO properties, which are valuable for applications in telecommunications and optical information processing. acgpubs.org

Q & A

Basic Research Questions

Q. What are common synthetic routes for isoindoline-1,3-dione derivatives, including 2-(1-naphthyloxy) analogs?

  • Methodology : Derivatives are typically synthesized via nucleophilic substitution or ring-opening reactions. For example, 2-substituted derivatives are prepared by reacting potassium phthalimide with alkyl/aryl halides or epoxides under reflux in polar solvents (e.g., DMF, THF). Yields range from 26% to 92%, depending on substituent reactivity and reaction time .
  • Characterization : Compounds are confirmed using 1H^1H-NMR, 13C^{13}C-NMR, IR, and HRMS. Key spectral features include phthalimide carbonyl peaks at ~170 ppm in 13C^{13}C-NMR and aromatic proton signals between 7.5–8.5 ppm in 1H^1H-NMR .

Q. Which physicochemical properties are critical for the bioavailability of isoindoline-1,3-dione derivatives?

  • Key Parameters :

  • LogP : ~1.7–2.0 (moderate lipophilicity for membrane permeability) .
  • Polar Surface Area (PSA) : ~54 Ų (suggests moderate blood-brain barrier penetration) .
  • Melting Point : 78–142°C (solid-state stability influences formulation) .
    • Impact : Higher logP may enhance CNS activity (e.g., anti-Alzheimer agents), while PSA <60 Ų supports passive diffusion .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of isoindoline-1,3-dione derivatives?

  • Case Studies :

  • Anti-Acetylcholinesterase (AChE) Activity : Introduction of 2-methoxybenzyl or 4-methylbenzyl groups increases AChE inhibition (IC50_{50} <10 µM) by enhancing hydrophobic interactions with the enzyme’s peripheral site .
  • Tyrosinase Inhibition : Electron-withdrawing substituents (e.g., nitro or bromo groups) improve activity (IC50_{50} ~26 µM) by stabilizing enzyme-inhibitor complexes via halogen bonding .
    • Methodology : Structure-activity relationship (SAR) studies combine in vitro assays (e.g., Ellman’s method for AChE) with molecular docking (AutoDock Vina) to validate binding modes .

Q. What strategies resolve contradictions in biological data for isoindoline-1,3-dione derivatives?

  • Example : Discrepancies in anti-cancer activity between in vitro and in vivo models may arise from poor solubility or metabolic instability. Solutions include:

  • Prodrug Design : Hydroxyl-containing derivatives (e.g., 2-(2-hydroxypropyl) analogs) improve aqueous solubility .
  • Pharmacokinetic Profiling : Use of LC-MS/MS to monitor metabolite formation and adjust dosing regimens .

Q. How can computational methods optimize isoindoline-1,3-dione derivatives for target specificity?

  • Approaches :

  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity and redox stability (B3LYP/6-311++G(d,p) basis set) .
  • Molecular Dynamics (MD) Simulations : Analyze ligand-protein binding stability over 100 ns trajectories (AMBER force field) .
    • Validation : Correlate computed binding energies (ΔG) with experimental IC50_{50} values to refine scaffold modifications .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating isoindoline-1,3-dione derivatives as anti-Alzheimer agents?

  • Assays :

  • AChE Inhibition : Ellman’s method using acetylthiocholine iodide substrate (λ = 412 nm) .
  • Neuroprotection : MTT assay on SH-SY5Y cells exposed to Aβ2535_{25-35} peptides .
    • Controls : Donepezil (AChE) and memantine (neuroprotection) as reference compounds .

Q. How are isoindoline-1,3-dione derivatives characterized for photostability in drug development?

  • Protocol :

  • UV-Vis Spectroscopy : Monitor degradation under UVA/UVB light (λ = 320–400 nm) for 24–72 hours .
  • Mass Spectrometry : Identify photodegradants (e.g., ring-opened byproducts) via fragmentation patterns .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition studies?

  • Methods :

  • Nonlinear Regression : Fit data to Hill equation (GraphPad Prism) to calculate IC50_{50} and Hill coefficients .
  • ANOVA with Tukey’s Test : Compare multiple derivatives (p <0.05 significance) .

Q. How do logP and PSA values correlate with in vivo efficacy in CNS-targeted derivatives?

  • Observations : Derivatives with logP 1.5–2.5 and PSA <60 Ų show 2–3-fold higher brain-to-plasma ratios in rodent models .
  • Limitations : High logP (>3) may reduce aqueous solubility, necessitating formulation adjustments (e.g., nanosuspensions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.